O-Demethyl apremilast

Description

Structure

3D Structure

Properties

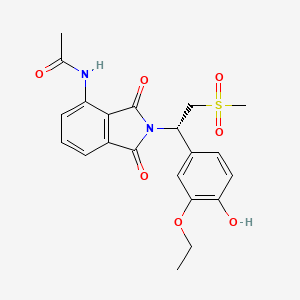

IUPAC Name |

N-[2-[(1S)-1-(3-ethoxy-4-hydroxyphenyl)-2-methylsulfonylethyl]-1,3-dioxoisoindol-4-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O7S/c1-4-30-18-10-13(8-9-17(18)25)16(11-31(3,28)29)23-20(26)14-6-5-7-15(22-12(2)24)19(14)21(23)27/h5-10,16,25H,4,11H2,1-3H3,(H,22,24)/t16-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEUJABWEZWJNBO-MRXNPFEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=C(C=CC(=C1)[C@@H](CS(=O)(=O)C)N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1384441-38-6 |

Source

|

| Record name | O-Demethyl apremilast | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1384441386 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-DEMETHYL APREMILAST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0SUF2IX83T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

O-Demethyl apremilast synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of O-Demethyl Apremilast (M3 Metabolite)

Introduction

Apremilast, marketed as Otezla®, is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) used in the treatment of psoriatic arthritis and plaque psoriasis.[1][2] Its mechanism of action involves the intracellular inhibition of PDE4, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels. This modulation attenuates the inflammatory response by downregulating the production of pro-inflammatory cytokines like TNF-α, IL-23, and IL-17 while increasing anti-inflammatory cytokines such as IL-10.[3][4]

Upon oral administration, apremilast undergoes extensive metabolism in humans, with the parent drug accounting for only a fraction of the excreted material.[5] A key step in its biotransformation is the O-demethylation of the methoxy group on the phenyl ring, yielding the primary metabolite O-Demethyl apremilast (also known as M3).[6] This metabolite is subsequently conjugated to form O-desmethyl apremilast glucuronide (M12), the most abundant but pharmacologically inactive metabolite found in circulation.[3][5][7]

While O-Demethyl apremilast itself has significantly less pharmacological activity than its parent compound, its synthesis and availability as a high-purity reference standard are critical for the advancement of pharmaceutical research.[5][8] It serves as an indispensable tool for researchers and drug development professionals in conducting pharmacokinetic (PK) and drug metabolism (DMPK) studies, elucidating metabolic pathways, and investigating potential drug-drug interactions.[8][9]

This technical guide provides a comprehensive, field-proven framework for the chemical synthesis and rigorous analytical characterization of O-Demethyl apremilast, designed for application in a research and development laboratory setting.

Section 1: The Metabolic Pathway of Apremilast

The metabolic clearance of apremilast is the primary route of its elimination.[5] The transformation is mediated by both Cytochrome P450 (CYP) enzymes and non-CYP pathways like hydrolysis.[3][10] The initial and critical oxidative metabolism is primarily carried out by the CYP3A4 isoenzyme, with minor contributions from CYP1A2 and CYP2A6.[1][10] This process results in the formation of O-Demethyl apremilast (M3), which is then rapidly converted into its glucuronide conjugate (M12).

The following diagram illustrates this principal metabolic sequence.

Caption: Primary metabolic pathway of Apremilast to its M12 metabolite.

Section 2: Chemical Synthesis of O-Demethyl Apremilast

Rationale and Strategy Selection

For laboratory-scale production of an analytical standard, a synthetic strategy that is both efficient and high-yielding is paramount. The structural difference between apremilast and its O-demethylated metabolite is the conversion of an aryl methyl ether to a phenol. A direct, one-step chemical cleavage of this ether bond on the apremilast molecule is the most logical and expedient approach.

This strategy avoids the complexity of a multi-step de novo synthesis that would require protecting and deprotecting the phenolic hydroxyl group. Boron tribromide (BBr₃) is selected as the reagent of choice.

Causality Behind Experimental Choice: Boron tribromide is a powerful Lewis acid renowned for its efficacy and selectivity in cleaving aryl methyl ethers, a common and often challenging transformation in organic synthesis. It coordinates strongly to the ether oxygen, facilitating nucleophilic attack by the bromide ion on the methyl group, which proceeds under mild conditions and typically results in clean conversion with high yields. Anhydrous conditions are critical to prevent the rapid decomposition of BBr₃ by water.

Proposed Synthetic Scheme

Caption: Demethylation of Apremilast to yield O-Demethyl Apremilast.

Detailed Experimental Protocol

Materials:

-

Apremilast (Starting Material)

-

Boron tribromide (BBr₃), 1.0 M solution in Dichloromethane (DCM)

-

Anhydrous Dichloromethane (DCM)

-

Methanol (MeOH)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve Apremilast (1.0 eq) in anhydrous DCM (approx. 10 mL per 1 mmol of Apremilast).

-

Reaction Initiation: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add Boron tribromide solution (1.0 M in DCM, 1.2 eq) dropwise to the stirred solution over 15 minutes. Maintain the temperature at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.

-

Quenching: Carefully cool the flask back to 0 °C and slowly add Methanol (5 mL) to quench the excess BBr₃. Caution: This is an exothermic reaction.

-

Workup: Dilute the mixture with DCM and wash sequentially with water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 50-100% Ethyl Acetate in Hexanes) to yield O-Demethyl apremilast as a solid.

Section 3: Comprehensive Analytical Characterization

To confirm the identity, structure, and purity of the synthesized compound, a suite of orthogonal analytical techniques must be employed. Each method provides a self-validating piece of evidence contributing to the final, unequivocal characterization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. As O-Demethyl apremilast is more polar than apremilast (due to the free hydroxyl group), it will have a shorter retention time on a C18 column under typical reversed-phase conditions. This method is ideal for determining the purity of the final product.

Protocol:

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30 °C |

| Detection | UV at 230 nm |

| Injection Vol. | 10 µL |

Expected Results: The final purified sample should exhibit a single major peak with a purity level of ≥98% (by area normalization). The retention time will be shorter than that of the apremilast starting material.

Mass Spectrometry (MS) for Identity Confirmation

Principle: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecule, allowing for the confirmation of its elemental composition. Electrospray ionization (ESI) is a soft ionization technique well-suited for this class of molecules.[8]

Protocol:

-

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Mass Analyzer: Time-of-Flight (TOF) or Orbitrap

-

Scan Range: 100 - 1000 m/z

Data Presentation:

| Compound | Molecular Formula | Theoretical Mass [M+H]⁺ | Observed Mass [M+H]⁺ |

| Apremilast (SM) | C₂₂H₂₅N₂O₇S | 461.1431 | As measured |

| O-Demethyl apremilast | C₂₁H₂₃N₂O₇S | 447.1275 | 447.127x ± 5 ppm |

Expected Results: The observed mass for the protonated molecule [M+H]⁺ should align with the theoretical mass within a 5 ppm error margin, confirming the molecular formula of the synthesized product.[6][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Principle: ¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this synthesis, ¹H NMR is the definitive technique to confirm that the targeted demethylation has occurred.

Protocol:

-

Instrument: Bruker 400 MHz spectrometer or equivalent

-

Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)

-

Analysis: ¹H NMR

Data Interpretation & Causality: The key to confirming the structure lies in comparing the spectrum of the product to that of the apremilast starting material. The most telling changes validate the success of the reaction.

| Key Signal | Apremilast (Starting Material) | O-Demethyl apremilast (Product) | Rationale for Change |

| Methoxy Protons (-OCH₃) | Singlet, ~3.8 ppm (3H) | Absent | Successful cleavage of the methyl group. |

| Phenolic Proton (-OH) | Absent | Broad Singlet, >9.0 ppm (1H) | Appearance of the new hydroxyl group. |

| Aromatic Protons | Distinct signals for the di-substituted phenyl ring | Shift in chemical environment for adjacent protons | The electron-donating -OH group alters the shielding of nearby aromatic protons compared to the -OCH₃ group. |

Expected Results: The ¹H NMR spectrum of the purified product will show the complete disappearance of the characteristic methoxy singlet from the apremilast spectrum and the concurrent appearance of a new, downfield signal corresponding to the phenolic proton. This provides unequivocal evidence of the structural transformation.

Section 4: Summary and Applications

This guide has detailed a robust and efficient workflow for the synthesis and comprehensive characterization of O-Demethyl apremilast. The described protocol, beginning with a targeted demethylation of apremilast and followed by a tripartite analytical validation using HPLC, MS, and NMR, provides a reliable method for producing this critical metabolite as a high-purity reference standard.

The availability of this well-characterized material is essential for:

-

Quantitative Bioanalysis: Serving as a standard for LC-MS/MS methods to quantify apremilast and its metabolites in biological matrices like plasma and urine.[8]

-

Metabolic Profiling: Aiding in the identification and elucidation of the complete metabolic fate of apremilast in in vitro and in vivo systems.[8]

-

Impurity Profiling: Use in the development and validation of analytical methods for quality control of the apremilast drug substance.[9]

By following the methodologies outlined herein, researchers and drug development professionals can confidently produce and validate O-Demethyl apremilast, enabling further investigation into the complex pharmacology of apremilast.

References

-

Title: Apremilast | C22H24N2O7S | CID 11561674 - PubChem Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Disposition, metabolism and mass balance of [(14)C]apremilast following oral administration Source: PubMed URL: [Link]

-

Title: Disposition, metabolism and mass balance of [14C]apremilast following oral administration Source: PMC, National Institutes of Health URL: [Link]

-

Title: Fragment ions and relative amounts for apremilast metabolites characterized in plasma, urine and faeces. Source: ResearchGate URL: [Link]

-

Title: Pharmacokinetics and Bioequivalence of Apremilast Tablets Source: DDDT - Dove Medical Press URL: [Link]

-

Title: Apremilast (Otezla): A New Oral Treatment for Adults With Psoriasis and Psoriatic Arthritis Source: National Institutes of Health URL: [Link]

-

Title: NDA 206088Orig1s000 Pharmacology Review Source: U.S. Food and Drug Administration (accessdata.fda.gov) URL: [Link]

-

Title: O-Demethyl apremilast | C21H22N2O7S | CID 68088610 - PubChem Source: PubChem, National Institutes of Health URL: [Link]

-

Title: O-Desmethyl Apremilast (USP) Source: Venkatasai Life Sciences URL: [Link]

-

Title: NDA 205437Orig1s000 Clinical Pharmacology Review Source: U.S. Food and Drug Administration (accessdata.fda.gov) URL: [Link]

-

Title: Analytical Methods for Determination of Apremilast from Bulk, Dosage Form and Biological Fluids: A Critical Review Source: PubMed URL: [Link]

-

Title: Synthesis of apremilast. Reagents and conditions Source: ResearchGate URL: [Link]

-

Title: Analytical Method of Apremilast: A Review Source: Journal of Drug Delivery and Therapeutics URL: [Link]

-

Title: Analytical Methods for Determination of Apremilast from Bulk, Dosage Form and Biological Fluids: A Critical Review | Request PDF Source: ResearchGate URL: [Link]

- Title: Process for the preparation of apremilast Source: Google Patents URL

-

Title: Apremilast Microemulsion as Topical Therapy for Local Inflammation: Design, Characterization and Efficacy Evaluation Source: PMC, National Institutes of Health URL: [Link]

-

Title: Apremilast: A Phosphodiesterase 4 Inhibitor for the Treatment of Psoriatic Arthritis Source: National Institutes of Health URL: [Link]

Sources

- 1. Apremilast | C22H24N2O7S | CID 11561674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dovepress.com [dovepress.com]

- 3. Apremilast (Otezla): A New Oral Treatment for Adults With Psoriasis and Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apremilast: A Phosphodiesterase 4 Inhibitor for the Treatment of Psoriatic Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Disposition, metabolism and mass balance of [(14)C]apremilast following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. O-Demethyl apremilast | C21H22N2O7S | CID 68088610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Disposition, metabolism and mass balance of [14C]apremilast following oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. O-Desmethyl Apremilast - SRIRAMCHEM [sriramchem.com]

- 10. researchgate.net [researchgate.net]

The Metabolite's Tale: A Technical Guide to the Mechanism of O-Demethyl Apremilast

Abstract

Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor, has emerged as a significant therapeutic agent for inflammatory diseases such as psoriasis and psoriatic arthritis. Its clinical efficacy is attributed to the intricate modulation of intracellular signaling cascades that govern the inflammatory response. Central to a comprehensive understanding of its pharmacology is the characterization of its metabolic fate. This technical guide provides an in-depth examination of O-Demethyl apremilast, a primary metabolite, focusing on its mechanism of action, its formation, and its contribution, or lack thereof, to the overall therapeutic effect of its parent compound. Through a synthesis of metabolic data, enzymatic activity assays, and cellular response models, we delineate the subordinate role of this metabolite, confirming that the pharmacological activity of apremilast resides overwhelmingly with the parent molecule.

Introduction: The Central Role of Apremilast in Inflammation Control

Apremilast is a small molecule inhibitor of phosphodiesterase 4 (PDE4), an enzyme pivotal in the inflammatory process.[1] PDE4 is the predominant PDE isoform in most immune cells, where it catalyzes the hydrolysis of cyclic adenosine monophosphate (cAMP), a critical second messenger.[1][2] By inhibiting PDE4, apremilast prevents the degradation of cAMP, leading to elevated intracellular cAMP levels.[1][3] This increase is not a terminal event but the initiation of a signaling cascade that recalibrates the cell's inflammatory posture. The therapeutic relevance of apremilast is underscored by its approval for treating active psoriatic arthritis, moderate to severe plaque psoriasis, and oral ulcers associated with Behçet's disease.[4][5]

The mechanism is elegant in its simplicity: elevated cAMP activates Protein Kinase A (PKA).[6][7] PKA, in turn, phosphorylates and activates transcription factors like the cAMP Response Element-Binding protein (CREB).[6] This cascade ultimately down-regulates the expression of multiple pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-23 (IL-23), and IL-17, while increasing the production of anti-inflammatory cytokines like IL-10.[1][8] This modulation of cytokine expression is the cornerstone of apremilast's clinical effect.[2]

The Metabolic Journey: Formation of O-Demethyl Apremilast

Following oral administration, apremilast is well-absorbed and undergoes extensive metabolism.[1][4] Unchanged apremilast accounts for only a small fraction of the material excreted in urine (3%) and feces (7%).[9] The metabolic transformation occurs through several pathways, including oxidation, hydrolysis, and conjugation.[4]

The formation of O-Demethyl apremilast is a primary oxidative event. This reaction is predominantly mediated by the cytochrome P450 enzyme CYP3A4, with minor contributions from CYP1A2 and CYP2A6.[4][10] O-demethylation occurs on the methoxy group of the 3-ethoxy-4-methoxyphenyl moiety of the parent molecule.

However, O-Demethyl apremilast is itself an intermediate metabolite. It is rapidly conjugated with glucuronic acid to form O-desmethyl apremilast glucuronide (designated as M12). This glucuronidated conjugate is the most abundant circulating metabolite, representing approximately 39% of the total radioactivity in plasma, while unchanged apremilast constitutes about 45%.[8][10]

Caption: Metabolic pathway of apremilast to O-Demethyl apremilast and its subsequent conjugation.

Mechanism of Action: A Significantly Attenuated Profile

The core question for drug development professionals is whether metabolites contribute to the parent drug's efficacy or toxicity. In the case of O-Demethyl apremilast, the evidence consistently points to a dramatically reduced pharmacological activity compared to apremilast.

Phosphodiesterase 4 (PDE4) Inhibition

The primary mechanism of apremilast is the direct inhibition of the PDE4 enzyme.[1] The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC50). While specific IC50 values for O-Demethyl apremilast are not consistently reported in primary literature, multiple disposition and metabolism studies have concluded that the major metabolites of apremilast are at least 50-fold less pharmacologically active than the parent compound.[10][11][12] This substantial decrease in potency means that at the concentrations achieved in vivo, O-Demethyl apremilast is a significantly weaker PDE4 inhibitor than apremilast itself.

Downstream Cellular Effects

Consistent with its reduced PDE4 inhibitory activity, the downstream effects of O-Demethyl apremilast on inflammatory cytokine production are also markedly diminished. The ability to suppress TNF-α production from peripheral blood mononuclear cells (PBMCs), a key biomarker for apremilast's anti-inflammatory effect, is also substantially lower for its metabolites.[10] Given that O-Demethyl apremilast is rapidly converted to the inactive glucuronide conjugate M12, its systemic exposure is low and transient.[4]

Therefore, the contribution of O-Demethyl apremilast to the overall clinical mechanism of action of apremilast is considered negligible.[10][11] The therapeutic effects observed in patients are attributable to the parent drug, apremilast.

Sources

- 1. Apremilast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Apremilast in Psoriasis and Beyond: Big Hopes on a Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Apremilast | C22H24N2O7S | CID 11561674 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cyclic AMP: a selective modulator of NF-κB action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. repositorio.ufmg.br [repositorio.ufmg.br]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

O-Demethyl Apremilast: A Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) approved for the treatment of psoriasis and psoriatic arthritis.[1][2][3] Its therapeutic effect is attributed to the modulation of inflammatory responses through the elevation of intracellular cyclic adenosine monophosphate (cAMP).[1][2] Upon administration, apremilast undergoes extensive metabolism, giving rise to numerous metabolites.[1][4][5] Among these, O-Demethyl apremilast, also known as metabolite M3, is a primary product of its biotransformation.[4] This technical guide provides an in-depth exploration of the biological activity of O-Demethyl apremilast, offering a scientific framework for researchers and professionals in drug development.

Physicochemical Properties of O-Demethyl Apremilast

O-Demethyl apremilast is the product of the O-demethylation of the methoxy group on the phenyl ring of apremilast. Its chemical and physical characteristics are detailed below.

| Property | Value | Source |

| Chemical Name | (S)-N-(2-(1-(3-ethoxy-4-hydroxyphenyl)-2-(methylsulfonyl)ethyl)-1,3-dioxoisoindolin-4-yl)acetamide | Venkatasai Life Sciences |

| Synonyms | O-Desmethyl apremilast, M3 | [4] |

| CAS Number | 1384441-38-6 | Daicel Pharma Standards, Venkatasai Life Sciences |

| Molecular Formula | C21H22N2O7S | Daicel Pharma Standards, Venkatasai Life Sciences |

| Molecular Weight | 446.47 g/mol | Daicel Pharma Standards |

Metabolic Pathway of Apremilast to O-Demethyl Apremilast

Apremilast is metabolized in humans primarily through oxidation, hydrolysis, and conjugation, resulting in over 23 identified metabolites.[4][5] The formation of O-Demethyl apremilast is a key step in this metabolic cascade. Subsequently, O-Demethyl apremilast is further metabolized, with its glucuronide conjugate (M12) being the most abundant circulating metabolite.[1][4]

Caption: Metabolic conversion of apremilast.

Biological Activity of O-Demethyl Apremilast

The central thesis regarding the biological activity of O-Demethyl apremilast is its significantly reduced pharmacological effect compared to the parent compound, apremilast.

Phosphodiesterase 4 (PDE4) Inhibition

Apremilast exerts its anti-inflammatory effects by inhibiting PDE4, leading to an increase in intracellular cAMP levels.[1][2] Studies on the metabolites of apremilast have consistently shown that they are substantially less active than the parent drug. Specifically, the major metabolites, which include the metabolic precursor to M12 (O-Demethyl apremilast), are reported to be at least 50-fold less pharmacologically active than apremilast.[4]

| Compound | PDE4 Inhibition |

| Apremilast | Potent Inhibitor (IC50 in the nanomolar range) |

| O-Demethyl Apremilast | At least 50-fold less active than apremilast |

Modulation of Cytokine Production

A key mechanism of apremilast's therapeutic action is the downregulation of pro-inflammatory cytokines and the upregulation of anti-inflammatory cytokines. This is a direct consequence of increased intracellular cAMP. Given that O-Demethyl apremilast is a significantly weaker inhibitor of PDE4, it is expected to have a correspondingly diminished effect on cytokine production. The available literature suggests that the metabolites of apremilast do not contribute significantly to its overall pharmacological activity.[4]

Methodologies for a Comprehensive Biological Assessment

For researchers aiming to independently verify the biological activity of O-Demethyl apremilast, the following established protocols, based on the characterization of apremilast, are recommended. O-Demethyl apremilast is commercially available as a reference standard from suppliers such as Daicel Pharma and Venkatasai Life Sciences, which is essential for conducting these assays.[6]

Synthesis of O-Demethyl Apremilast Reference Standard

While commercially available, understanding the synthesis of O-Demethyl apremilast can be valuable. The synthesis would parallel that of apremilast, with the modification of using a starting material with a protected hydroxyl group in place of the methoxy group on the phenyl ring, which is later deprotected. The synthesis of apremilast has been described in the literature and can be adapted for this purpose.[7][8][9]

PDE4 Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of O-Demethyl apremilast against PDE4.

Principle: This assay measures the ability of a compound to inhibit the hydrolysis of cAMP by PDE4. The remaining cAMP is then quantified, typically using a competitive binding assay or a fluorescence-based method.

Protocol:

-

Enzyme and Substrate Preparation:

-

Recombinant human PDE4 is used as the enzyme source.

-

A solution of cAMP is prepared as the substrate.

-

-

Compound Dilution:

-

A serial dilution of O-Demethyl apremilast is prepared in a suitable buffer.

-

-

Assay Reaction:

-

The PDE4 enzyme is incubated with varying concentrations of O-Demethyl apremilast.

-

The enzymatic reaction is initiated by the addition of cAMP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

-

Termination and Detection:

-

The reaction is terminated.

-

The amount of remaining cAMP is quantified using a suitable detection method.

-

-

Data Analysis:

-

The percentage of inhibition at each concentration of O-Demethyl apremilast is calculated.

-

The IC50 value is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

Cellular Cytokine Production Assays

Objective: To assess the effect of O-Demethyl apremilast on the production of key pro-inflammatory cytokines (TNF-α, IL-23, IL-17) from immune cells.

Principle: Peripheral blood mononuclear cells (PBMCs) are stimulated in vitro to produce cytokines. The concentration of the cytokines in the cell culture supernatant is then measured in the presence and absence of the test compound.

Protocol for TNF-α Secretion Assay from PBMCs:

-

PBMC Isolation:

-

Isolate PBMCs from whole blood using density gradient centrifugation.

-

-

Cell Culture and Stimulation:

-

Culture the PBMCs in a suitable medium.

-

Pre-incubate the cells with various concentrations of O-Demethyl apremilast.

-

Stimulate the cells with a pro-inflammatory agent such as lipopolysaccharide (LPS) to induce TNF-α production.

-

-

Supernatant Collection:

-

After a defined incubation period, centrifuge the cell cultures and collect the supernatant.

-

-

Cytokine Quantification:

-

Measure the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Data Analysis:

-

Compare the levels of TNF-α in the supernatants of cells treated with O-Demethyl apremilast to those of untreated (vehicle control) cells.

-

Protocols for IL-23 and IL-17 Secretion Assays:

The protocol for measuring IL-23 and IL-17 follows a similar principle to the TNF-α assay. Specific ELISA kits for human IL-23 and IL-17 should be used for quantification from the cell culture supernatants.[1][5][10][11]

Caption: Workflow for validating biological activity.

Intracellular Signaling and the Inactivity of O-Demethyl Apremilast

Apremilast's mechanism of action is centered on its ability to enter inflammatory cells and inhibit PDE4. This leads to an accumulation of cAMP, which in turn activates Protein Kinase A (PKA). PKA then phosphorylates and activates the cAMP response element-binding protein (CREB), a transcription factor. Activated CREB modulates the expression of genes encoding inflammatory mediators, leading to a decrease in pro-inflammatory cytokines and an increase in anti-inflammatory cytokines.

Given that O-Demethyl apremilast is a weak inhibitor of PDE4, it is unable to effectively increase intracellular cAMP levels. Consequently, the downstream signaling cascade is not initiated, and the modulation of cytokine gene expression does not occur to a significant extent.

Caption: Apremilast signaling vs. O-Demethyl apremilast.

Conclusion

The available evidence strongly indicates that O-Demethyl apremilast, a primary metabolite of apremilast, possesses significantly diminished biological activity compared to its parent compound. It is at least 50-fold less potent as a PDE4 inhibitor, and consequently, it is not expected to meaningfully contribute to the therapeutic effects of apremilast. For researchers in the field of drug development and inflammatory diseases, O-Demethyl apremilast serves as an important case study in metabolite pharmacology and a critical control compound in the study of apremilast's mechanism of action. The methodologies outlined in this guide provide a robust framework for the experimental validation of its biological activity profile.

References

-

Hoffmann, M., et al. (2011). Disposition, metabolism and mass balance of [14C]apremilast following oral administration. Xenobiotica, 41(12), 1063-1075. [Link]

-

Scott, L. J. (2015). Apremilast (Otezla): a new oral treatment for adults with psoriasis and psoriatic arthritis. P & T : a peer-reviewed journal for formulary management, 40(6), 398–403. [Link]

-

Therapeutic Goods Administration. (2015). AusPAR Attachment 2: Extract from the Clinical Evaluation Report for Apremilast. [Link]

-

ELK Biotechnology. Human IL23(Interleukin 23) ELISA Kit. [Link]

-

Chiricozzi, A., et al. (2016). Pharmacodynamic assessment of apremilast for the treatment of moderate-to-severe plaque psoriasis. Expert opinion on drug metabolism & toxicology, 12(9), 1105–1113. [Link]

- Google Patents. (2016).

-

Daicel Pharma Standards. Apremilast Impurities. [Link]

-

Venkatasai Life Sciences. O-Desmethyl Apremilast (USP). [Link]

-

Otezla® (apremilast) HCP. Mechanism of Action (MOA). [Link]

- Google Patents. (2020). Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine.

-

Man, H. W., et al. (2009). Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor. Journal of medicinal chemistry, 52(6), 1522–1524. [Link]

-

DermNet. Apremilast. [Link]

-

Garcet, S., et al. (2018). Mechanisms Underlying the Clinical Effects of Apremilast for Psoriasis. The Journal of drugs in dermatology : JDD, 17(8), 835–840. [Link]

-

Schett, G., et al. (2012). Apremilast: a novel PDE4 inhibitor in the treatment of autoimmune and inflammatory diseases. Therapeutic advances in musculoskeletal disease, 4(6), 495–504. [Link]

-

ClinicalTrials.gov. (2018). Clinical Trial Protocol. [Link]

-

Lønnberg, A. S., et al. (2022). Orismilast, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients with Moderate-to-Severe Psoriasis. Acta dermato-venereologica, 102, adv00762. [Link]

-

ResearchGate. (2025). Apremilast: A PDE4 inhibitor for the treatment of psoriatic arthritis. [Link]

-

Li, H., et al. (2018). Phosphodiesterase-4 Inhibitors for the Treatment of Inflammatory Diseases. Frontiers in pharmacology, 9, 1048. [Link]

-

Otezla® (apremilast) HCP. Mechanism of Action (MOA). [Link]

-

Vangipuram, R., et al. (2019). Off-label studies on apremilast in dermatology: a review. Dermatology online journal, 25(10), 13030/qt46z8065f. [Link]

-

Al-Abdouh, A., et al. (2021). Off-label studies on apremilast in dermatology: a review. Dermatology and therapy, 11(2), 371–383. [Link]

-

Singh, S., et al. (2021). Apremilast. In StatPearls. StatPearls Publishing. [Link]

Sources

- 1. elkbiotech.com [elkbiotech.com]

- 2. miltenyibiotec.com [miltenyibiotec.com]

- 3. Off-label studies on apremilast in dermatology: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Disposition, metabolism and mass balance of [14C]apremilast following oral administration - PMC [pmc.ncbi.nlm.nih.gov]

- 5. stemcell.com [stemcell.com]

- 6. resources.revvity.com [resources.revvity.com]

- 7. medkoo.com [medkoo.com]

- 8. EP3702347A1 - Processes for the preparation of (s)-1-(3-ethoxy-4- methoxyphenyl)-2-methanesulfonylethylamine - Google Patents [patents.google.com]

- 9. Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Dog IL23 ELISA Kit [ABIN993239] - Cell Culture Supernatant, Plasma, Serum [antibodies-online.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

O-Demethyl Apremilast: A Pivotal Metabolite in the Clinical Pharmacology of Apremilast

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor, has emerged as a significant therapeutic agent for psoriasis and psoriatic arthritis. Its clinical efficacy and safety profile are intrinsically linked to its metabolic fate within the body. This technical guide provides a comprehensive exploration of the metabolism of apremilast, with a specific focus on the formation, pharmacokinetic profile, and pharmacological role of its major metabolite, O-demethyl apremilast. We will delve into the enzymatic pathways governing its biotransformation, present detailed experimental protocols for its in vitro and bioanalytical characterization, and offer insights into the rationale behind these methodologies. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study of apremilast and other novel small molecules.

Introduction to Apremilast: Mechanism of Action and Clinical Significance

Apremilast exerts its therapeutic effects by selectively inhibiting phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in the inflammatory cascade. By inhibiting PDE4, apremilast increases intracellular levels of cyclic adenosine monophosphate (cAMP), which in turn modulates the expression of various pro-inflammatory and anti-inflammatory cytokines. This mechanism of action has proven effective in the management of chronic inflammatory conditions such as psoriasis and psoriatic arthritis. The oral bioavailability and favorable safety profile of apremilast have positioned it as a valuable therapeutic option. A thorough understanding of its metabolism is paramount for optimizing its clinical use and for the development of future PDE4 inhibitors.

The Metabolic Journey of Apremilast: Formation of O-Demethyl Apremilast

Apremilast undergoes extensive metabolism in humans, with less than 7% of the administered dose being excreted as the unchanged drug. The metabolic clearance of apremilast is a primary route of elimination and involves multiple pathways, including both cytochrome P450 (CYP)-mediated oxidation and non-CYP-mediated hydrolysis.[1]

The formation of O-demethyl apremilast, a major metabolite, is a critical step in the biotransformation of the parent compound. This process is primarily catalyzed by the CYP3A4 enzyme, with minor contributions from CYP1A2 and CYP2A6.[2][3] O-demethylation occurs on the methoxy group of the dimethoxybenzyl moiety of the apremilast molecule.

Following its formation, O-demethyl apremilast is further metabolized, predominantly through glucuronidation, to form O-desmethyl apremilast glucuronide.[1] This glucuronide conjugate is a major circulating metabolite and is readily excreted.

Visualizing the Metabolic Pathway

The metabolic transformation of apremilast to O-demethyl apremilast and its subsequent glucuronidation can be visualized in the following diagram:

Caption: Metabolic pathway of apremilast.

Pharmacological Activity of O-Demethyl Apremilast: A Diminished but Present Player

While O-demethyl apremilast is a significant metabolite in terms of systemic exposure, its pharmacological activity is substantially lower than that of the parent drug, apremilast. Studies have shown that the major metabolites of apremilast are at least 50-fold less active in inhibiting PDE4 and TNF-α production.[1][4] This significant reduction in activity suggests that O-demethyl apremilast is unlikely to contribute meaningfully to the therapeutic effects of apremilast at clinically relevant concentrations.

However, from a drug development perspective, characterizing the activity of major metabolites is a critical step in assessing the overall safety profile of a new chemical entity. Even significantly less active metabolites can contribute to off-target effects or drug-drug interactions if they accumulate to high concentrations.

Pharmacokinetic Profile: Apremilast vs. O-Demethyl Apremilast

Following oral administration, apremilast is well-absorbed, with a bioavailability of approximately 73%.[5] It reaches peak plasma concentrations (Cmax) in about 2.5 hours.[5] The pharmacokinetic profiles of both apremilast and its major metabolite, O-demethyl apremilast, have been characterized in human studies.

| Parameter | Apremilast | O-Demethyl Apremilast Glucuronide | Reference(s) |

| Tmax (hours) | ~2.5 | - | [5] |

| Terminal Half-life (hours) | 6 - 9 | - | [6] |

| Relative Plasma Exposure | 45% of circulating radioactivity | 39% of circulating radioactivity | [1] |

Note: The table summarizes key pharmacokinetic parameters. The data for O-demethyl apremilast glucuronide is presented as it is the predominant circulating metabolite derived from O-demethyl apremilast.

Experimental Protocols for Studying Apremilast Metabolism

A thorough investigation of a drug's metabolic profile relies on a combination of in vitro and in vivo studies, coupled with robust bioanalytical methods. The following sections provide detailed, step-by-step methodologies for key experiments in the study of apremilast metabolism.

In Vitro Metabolism of Apremilast using Human Liver Microsomes

This protocol outlines a standard procedure for assessing the metabolic stability of apremilast and identifying its metabolites using human liver microsomes, which are a rich source of CYP enzymes.

Rationale for Experimental Choices:

-

Human Liver Microsomes: Provide a relevant in vitro system that contains a high concentration of the primary drug-metabolizing enzymes, particularly CYPs.

-

NADPH Regenerating System: Essential for sustaining the activity of CYP enzymes, which are NADPH-dependent.

-

Acetonitrile for Quenching: Effectively stops the enzymatic reaction and precipitates proteins, allowing for the extraction of the analyte and its metabolites.

Step-by-Step Protocol:

-

Prepare Reagents:

-

Phosphate Buffer (100 mM, pH 7.4): Prepare a stock solution and ensure the pH is accurately adjusted.

-

Apremilast Stock Solution (10 mM in DMSO): Accurately weigh and dissolve apremilast in high-purity DMSO.

-

Human Liver Microsomes (20 mg/mL stock): Procure from a reputable supplier and store at -80°C until use.

-

NADPH Regenerating System Solution (Solution A and B): Prepare according to the manufacturer's instructions.

-

Acetonitrile (with internal standard): The internal standard should be a structurally similar compound that is not present in the biological matrix.

-

-

Incubation Procedure:

-

On ice, prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, human liver microsomes (final concentration 0.5 mg/mL), and the NADPH regenerating system (Solution A).

-

Pre-incubate the mixtures at 37°C for 5 minutes to allow the system to equilibrate.

-

Initiate the reaction by adding apremilast (final concentration 1 µM).

-

Incubate at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, and 60 minutes).

-

Terminate the reaction at each time point by adding two volumes of ice-cold acetonitrile containing the internal standard.

-

-

Sample Processing:

-

Vortex the quenched samples vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

-

Bioanalytical Method: Quantification of Apremilast and O-Demethyl Apremilast by LC-MS/MS

This protocol describes a sensitive and specific method for the simultaneous quantification of apremilast and O-demethyl apremilast in plasma samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Rationale for Experimental Choices:

-

LC-MS/MS: Offers high sensitivity and selectivity, allowing for the accurate quantification of drugs and their metabolites in complex biological matrices.

-

C18 Column: A common choice for reversed-phase chromatography, providing good retention and separation of moderately lipophilic compounds like apremilast and its metabolite.

-

Gradient Elution: Allows for the efficient separation of compounds with different polarities within a reasonable run time.

-

Multiple Reaction Monitoring (MRM): Provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte and the internal standard.

Step-by-Step Protocol:

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.

-

Vortex for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography (LC):

-

Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Apremilast: m/z 461.1 -> 257.1

-

O-Demethyl Apremilast: m/z 447.1 -> 243.1

-

Internal Standard: (Specific to the chosen standard)

-

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Determine the concentrations of apremilast and O-demethyl apremilast in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the in vitro metabolism and bioanalytical characterization of apremilast.

Caption: Experimental workflow for apremilast metabolism studies.

Conclusion: The Integrated Role of O-Demethyl Apremilast in Apremilast's Profile

The in-depth study of O-demethyl apremilast's formation, pharmacokinetics, and pharmacological activity is a testament to the rigorous process of modern drug development. A comprehensive understanding of a drug's metabolic fate is essential for ensuring its safety and efficacy, and the methodologies outlined in this guide provide a robust framework for such investigations. As the field of pharmacology continues to advance, the detailed characterization of drug metabolites will remain a cornerstone of bringing new and improved therapies to patients.

References

- Celgene Corporation. (2021). OTEZLA® (apremilast)

- Gottlieb, A. B., Strober, B., Krueger, J. G., et al. (2017). An open-label, single-arm, multicenter study of the safety and efficacy of apremilast in patients with moderate to severe plaque psoriasis.

- Hoffmann, M., Kumar, G., Schafer, P., et al. (2011).

- Lathia, C., Edwards, C. J., & Chakravarty, S. D. (2018). The safety of apremilast in patients with psoriatic arthritis: a pooled analysis of three phase III, randomized, controlled trials.

- Schafer, P. H., Parton, A., Capone, L., et al. (2014). Apremilast is a selective PDE4 inhibitor with regulatory effects on innate immunity. Cellular Signalling, 26(9), 2016-2029.

-

OTEZLA (apremilast) tablets, for oral use. FDA Label. Available at: [Link]

-

European Medicines Agency. (2015). Assessment report: Otezla. Available at: [Link]

- Li, Y., Kumar, G., Jiang, P., et al. (2013). The effect of apremilast, a selective phosphodiesterase-4 inhibitor, on the pharmacokinetics of methotrexate in patients with rheumatoid arthritis. Clinical Pharmacology in Drug Development, 2(4), 312-318.

- Pal-Bhadra, M., Kumar, G., & Usiskin, K. (2015). The effect of apremilast on the pharmacokinetics of a combination oral contraceptive in healthy female subjects. Clinical Pharmacology in Drug Development, 4(2), 126-132.

Sources

- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 2. Apremilast - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oyc.co.jp [oyc.co.jp]

- 6. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - IE [thermofisher.com]

An In-depth Technical Guide to the Characterization of O-Demethyl Apremilast as a Phosphodiesterase 4 (PDE4) Inhibitor

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the characterization of O-Demethyl apremilast, a primary metabolite of the oral phosphodiesterase 4 (PDE4) inhibitor, apremilast. While apremilast is the principal active moiety, a thorough understanding of its metabolites is critical for a complete pharmacological profile. This document delineates the mechanism of PDE4 inhibition, presents detailed protocols for both in vitro enzymatic and cell-based functional assays, and offers insights into the interpretation of resulting data. The methodologies described herein are designed to provide a robust, self-validating system for assessing the potency and cellular activity of O-Demethyl apremilast or other related compounds targeting the PDE4 enzyme.

Introduction: The Significance of Apremilast and its Metabolites

Apremilast is an orally available small molecule inhibitor of PDE4, approved for the treatment of psoriatic arthritis and plaque psoriasis.[1][2] Its therapeutic effect is rooted in its ability to modulate the production of pro-inflammatory and anti-inflammatory mediators.[2][3] The mechanism involves the inhibition of PDE4, the primary enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) in immune cells.[1][4]

Upon oral administration, apremilast is extensively metabolized through pathways including oxidation, glucuronidation, and hydrolysis.[5][6] O-Demethyl apremilast is a major metabolite, and while it is reported to be substantially less pharmacologically active than its parent compound, its characterization is a quintessential component of a comprehensive drug development program.[5][7] Evaluating the PDE4 inhibitory activity of such metabolites is crucial for understanding the complete disposition of the drug, identifying any potential off-target effects, and ensuring that the parent drug accounts for the majority of the observed clinical efficacy.

The Central Role of PDE4 in Inflammatory Signaling

Phosphodiesterase 4 (PDE4) is a superfamily of enzymes that specifically hydrolyzes the second messenger cAMP into its inactive form, adenosine 5'-monophosphate (AMP).[8][9] This function positions PDE4 as a critical regulator of intracellular cAMP levels. The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D), which give rise to over 20 isoforms through alternative splicing.[10][11] These isoforms are expressed differently across various tissues and cell types, allowing for compartmentalized regulation of cAMP signaling.[12][13]

In immune and inflammatory cells, elevated cAMP levels are generally associated with an anti-inflammatory state.[14] Increased cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and regulates transcription factors like cAMP response element-binding protein (CREB).[9][15] This signaling cascade leads to the downregulation of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-17 (IL-17), and IL-23, and the upregulation of the anti-inflammatory cytokine IL-10.[2][16] By inhibiting PDE4, compounds like apremilast and its metabolites can increase intracellular cAMP, thereby suppressing the inflammatory response.[3][17]

Experimental Characterization Workflow

A systematic, multi-stage approach is required to accurately determine the PDE4 inhibitory profile of a test compound like O-Demethyl apremilast. The workflow progresses from a direct enzymatic interaction to a more complex, physiologically relevant cellular environment. This progression is essential for validating initial findings and understanding the compound's potential in a biological system.

Methodologies and Protocols

In Vitro PDE4 Enzymatic Inhibition Assay

Rationale: The primary objective is to determine the direct inhibitory potency of O-Demethyl apremilast on the catalytic activity of isolated PDE4 enzymes. A fluorescence polarization (FP) assay is a robust, homogeneous method suitable for this purpose.[18][19] It measures the hydrolysis of a fluorescein-labeled cAMP (cAMP-FAM) substrate. Inhibition of PDE4 activity results in less hydrolyzed substrate, leading to a lower FP signal. This protocol allows for the determination of the half-maximal inhibitory concentration (IC50).

Protocol: PDE4B Inhibition using Fluorescence Polarization

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer containing 10 mM Tris-HCl (pH 7.4), 10 mM MgCl₂, and 0.1% Bovine Serum Albumin (BSA).

-

Test Compound: Prepare a 10 mM stock solution of O-Demethyl apremilast (or apremilast as a positive control) in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO.

-

Enzyme Solution: Dilute purified recombinant human PDE4B enzyme in cold Assay Buffer to the desired working concentration (e.g., 200 pM, determined via prior enzyme titration).

-

Substrate Solution: Dilute cAMP-FAM stock in Assay Buffer to a working concentration of 100 nM.

-

Binding Agent: Prepare the phosphate-binding agent as per the manufacturer's instructions (e.g., BPS Bioscience, #3010).[18]

-

-

Assay Procedure (96-well format):

-

Add 2 µL of serially diluted test compound or DMSO (vehicle control) to appropriate wells of a low-volume black assay plate.

-

Add 18 µL of the PDE4B Enzyme Solution to all wells.

-

Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding 5 µL of the cAMP-FAM Substrate Solution to all wells.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Terminate the reaction by adding 25 µL of the Binding Agent solution.

-

Incubate for an additional 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Read the fluorescence polarization on a microplate reader equipped for FP measurements (e.g., Excitation at 485 nm, Emission at 535 nm).

-

Plot the FP signal against the logarithm of the compound concentration.

-

Fit the data to a four-parameter logistic (4PL) equation to calculate the IC50 value.

-

Cell-Based cAMP and Cytokine Modulation Assays

Rationale: Moving from a biochemical to a cellular context is a critical validation step.[20] Cell-based assays account for factors like membrane permeability and intracellular target engagement. A CRE-luciferase reporter assay is a common method to measure changes in intracellular cAMP levels.[21] Furthermore, assessing the compound's effect on cytokine production in primary human immune cells, such as Peripheral Blood Mononuclear Cells (PBMCs), provides direct evidence of its anti-inflammatory potential.

Protocol: Cellular cAMP Measurement via CRE-Luciferase Reporter

-

Cell Culture and Transfection:

-

Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Co-transfect cells in a 96-well plate with a CRE-luciferase reporter plasmid and a constitutively expressing Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Incubate for 24 hours to allow for plasmid expression.

-

-

Compound Treatment and Cell Stimulation:

-

Prepare serial dilutions of O-Demethyl apremilast in cell culture medium.

-

Replace the medium on the transfected cells with the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).

-

Pre-incubate with the compound for 30 minutes.

-

Stimulate the cells with an adenylyl cyclase activator like Forskolin (e.g., 10 µM final concentration) to induce cAMP production.

-

Incubate for 4-6 hours at 37°C in a CO₂ incubator.

-

-

Lysis and Luminescence Reading:

-

Lyse the cells using a dual-luciferase reporter assay buffer.

-

Measure both Firefly and Renilla luciferase activity on a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well.

-

Plot the normalized luminescence against the log of compound concentration to determine the half-maximal effective concentration (EC50).

-

Data Interpretation and Expected Outcomes

The primary data from these experiments will be IC50 and EC50 values, which quantify the potency of O-Demethyl apremilast. It is essential to compare these values against the parent drug, apremilast, to understand its relative contribution to the overall pharmacological effect.

Table 1: Hypothetical Comparative Potency Data

| Compound | PDE4A IC50 (nM) | PDE4B IC50 (nM) | PDE4D IC50 (nM) | Cellular cAMP EC50 (nM) | LPS-induced TNF-α Inhibition IC50 (nM) |

| Apremilast | 110 | 53 | 130 | 95 | 150 |

| O-Demethyl Apremilast | >10,000 | 2,800 | >10,000 | 7,500 | >20,000 |

Note: Data are hypothetical and for illustrative purposes, reflecting literature suggesting metabolites are significantly less active.[5][7]

Interpretation:

-

Potency: The data in Table 1 would indicate that O-Demethyl apremilast is over 50-fold less potent at inhibiting the PDE4B isoform compared to apremilast.[5] Its activity against PDE4A and PDE4D is negligible at relevant concentrations.

-

Cellular Activity: The higher EC50 in the cellular cAMP assay compared to the biochemical IC50 is expected and reflects the challenges of crossing the cell membrane and engaging the target in a complex intracellular milieu.

-

Functional Effect: The lack of significant inhibition of TNF-α release from stimulated PBMCs, even at high concentrations, would confirm that O-Demethyl apremilast contributes minimally to the anti-inflammatory effects observed with apremilast therapy.

Conclusion

This guide outlines a rigorous, technically grounded approach to characterizing the PDE4 inhibitory activity of O-Demethyl apremilast. The described workflow, progressing from direct enzyme inhibition to cell-based functional readouts, provides a comprehensive framework for assessing the pharmacological profile of this key metabolite. While evidence suggests O-Demethyl apremilast is significantly less potent than its parent compound, apremilast, conducting these detailed investigations is a non-negotiable aspect of modern drug development. It ensures a complete understanding of a drug's metabolism and confirms that the observed clinical efficacy is attributable to the intended active pharmaceutical ingredient. The protocols and principles detailed herein are broadly applicable to the study of other PDE4 inhibitors and their metabolites.

References

-

MDPI. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. Available from: [Link].

-

Hoffmann, M., et al. (2012). Disposition, metabolism and mass balance of [(14)C]apremilast following oral administration. Xenobiotica, 42(9), 839-851. Available from: [Link].

-

Peng, T., et al. (2020). Advances in the Development of Phosphodiesterase-4 Inhibitors. Journal of Medicinal Chemistry, 63(12), 6274-6294. Available from: [Link].

-

Chiricozzi, A., et al. (2016). Pharmacodynamic assessment of apremilast for the treatment of moderate-to-severe plaque psoriasis. Expert Opinion on Drug Metabolism & Toxicology, 12(9), 1105-1115. Available from: [Link].

-

Schett, G., et al. (2016). The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases. Frontiers in Immunology, 7, 123. Available from: [Link].

-

Hoffmann, M., et al. (2012). Disposition, metabolism and mass balance of [14C]apremilast following oral administration. Xenobiotica, 42(9), 839-851. Available from: [Link].

-

Titus, S., et al. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Journal of Biomolecular Screening, 13(7), 609-618. Available from: [Link].

-

Schett, G., et al. (2016). The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases. Frontiers in Immunology, 7, 123. Available from: [Link].

-

Galdiero, M.R., et al. (2022). An Overview of PDE4 Inhibitors in Clinical Trials: 2010 to Early 2022. Molecules, 27(15), 5003. Available from: [Link].

-

Serezani, C.H., et al. (2017). Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. Frontiers in Pharmacology, 8, 340. Available from: [Link].

-

Kim, H., et al. (2021). Pharmacokinetics and tolerability of apremilast in healthy Korean adult men. Translational and Clinical Pharmacology, 29(1), 40-48. Available from: [Link].

-

Liu, Y., et al. (2024). Pharmacokinetics and Bioequivalence of Apremilast Tablets. Drug Design, Development and Therapy, 18, 1923-1934. Available from: [Link].

-

National Center for Biotechnology Information. Apremilast. PubChem Compound Summary for CID 11561674. Available from: [Link].

-

Mayr, B. & Montminy, M. (2021). Emerging Role of cAMP/AMPK Signaling. International Journal of Molecular Sciences, 22(11), 5937. Available from: [Link].

-

Conti, M. & Beavo, J. (2007). Phosphodiesterase 4. In Pharmaceutical Biocatalysis: Important Enzymes, Novel Targets, and Therapies. Available from: [Link].

-

Patsnap. (2025). What are the key players in the pharmaceutical industry targeting PDE4? Patsnap Synapse. Available from: [Link].

-

Napolitani, G., et al. (2013). The cAMP Pathway Amplifies Early MyD88-Dependent and Type I Interferon-Independent LPS-Induced Interleukin-10 Expression in Mouse Macrophages. PLoS ONE, 8(8), e72585. Available from: [Link].

-

Zoccarato, A., et al. (2024). Role of PDE4 Family in Cardiomyocyte Physiology and Heart Failure. International Journal of Molecular Sciences, 25(11), 5945. Available from: [Link].

-

Thyssen, J.P., et al. (2023). Next Generation PDE4 Inhibitors that Selectively Target PDE4B/D Subtypes: A Narrative Review. Dermatology and Therapy, 13(12), 2821-2834. Available from: [Link].

-

Titus, S., et al. (2008). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Journal of Biomolecular Screening, 13(7), 609-618. Available from: [Link].

-

Wikipedia. Apremilast. Available from: [Link].

-

BPS Bioscience. PDE4B Cell-Based Activity Assay Kit. Available from: [Link].

-

Psoriasis Forum. (2015). Apremilast (Otezla): A New Oral Treatment for Adults With Psoriasis and Psoriatic Arthritis. The Journal of Clinical and Aesthetic Dermatology, 8(8), 51-54. Available from: [Link].

-

da Silva, A.C.S., et al. (2021). Identification of a Selective PDE4B Inhibitor From Bryophyllum pinnatum by Target Fishing Study and In Vitro Evaluation of Quercetin 3-O-α-L-Arabinopyranosyl-(1→2). Frontiers in Pharmacology, 12, 638209. Available from: [Link].

-

ResearchGate. PDE4 isoform structure and classification. Available from: [Link].

-

Li, H., et al. (2018). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology, 9, 109. Available from: [Link].

-

Gurney, M.E. (2014). Phosphodiesterase-4 (PDE4) Molecular Pharmacology and Alzheimer's Disease. Current Pharmaceutical Design, 20(1), 147-153. Available from: [Link].

-

ClinPGx. apremilast. Available from: [Link].

-

Amgen. Mechanism of Action (MOA) | Otezla® (apremilast) HCP. Available from: [Link].

-

BPS Bioscience. PDE4B1 Assay Kit. Available from: [Link].

-

BPS Bioscience. PDE4C Assay Kit. Available from: [Link].

-

Bunick, C.G. & Lito, I. (2025). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. Journal of Investigative Dermatology. Available from: [Link].

-

Wunder, F., et al. (2014). Characterization of the Cellular Activity of PDE 4 Inhibitors Using Two Novel PDE 4 Reporter Cell Lines. PLoS ONE, 9(10), e110841. Available from: [Link].

-

Souness, J.E., et al. (1997). Suppression of human inflammatory cell function by subtype-selective PDE4 inhibitors correlates with inhibition of PDE4A and PDE4B. British Journal of Pharmacology, 121(4), 743-750. Available from: [Link].

-

National Center for Biotechnology Information. O-Demethyl apremilast. PubChem Compound Summary for CID 68088610. Available from: [Link].

-

ResearchGate. Mechanism of action of apremilast. Available from: [Link].

-

Venkatasai Life Sciences. O-Desmethyl Apremilast (USP). Available from: [Link].

-

Page, B., et al. (2016). Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor: A novel treatment option for nurse practitioners treating patients with psoriatic disease. Journal of the American Association of Nurse Practitioners, 28(11), 613-621. Available from: [Link].

-

ResearchGate. Fragment ions and relative amounts for apremilast metabolites characterized in plasma, urine and faeces. Available from: [Link].

-

Shimadzu Chemistry & Diagnostics. O-Desmethyl apremilast. Available from: [Link].

-

ResearchGate. Synthesis of apremilast. Available from: [Link].

Sources

- 1. Apremilast - Wikipedia [en.wikipedia.org]

- 2. Apremilast, an oral phosphodiesterase 4 (PDE4) inhibitor: A novel treatment option for nurse practitioners treating patients with psoriatic disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. otezlapro.com [otezlapro.com]

- 4. researchgate.net [researchgate.net]

- 5. Disposition, metabolism and mass balance of [(14)C]apremilast following oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. files.core.ac.uk [files.core.ac.uk]

- 7. Disposition, metabolism and mass balance of [14C]apremilast following oral administration | Semantic Scholar [semanticscholar.org]

- 8. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Phosphodiesterase 4 - Pharmaceutical Biocatalysis: Important Enzymes, Novel Targets, and Therapies [ebrary.net]

- 11. PDE4 inhibitors: potential protective effects in inflammation and vascular diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of PDE4 Family in Cardiomyocyte Physiology and Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphodiesterase-4 (PDE4) Molecular Pharmacology and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The cAMP Pathway Amplifies Early MyD88-Dependent and Type I Interferon-Independent LPS-Induced Interleukin-10 Expression in Mouse Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 21. bpsbioscience.com [bpsbioscience.com]

The Pharmacological Profile of O-Demethyl Apremilast: A Technical Guide

Introduction: The Role of Metabolism in Pharmacotherapy

In the landscape of modern pharmacotherapy, the journey of a drug through the human body is as critical as its initial interaction with its target. Apremilast (Otezla®), an orally available small-molecule inhibitor of phosphodiesterase 4 (PDE4), stands as a key therapeutic for inflammatory conditions such as psoriasis and psoriatic arthritis. Its efficacy is rooted in its ability to modulate intracellular inflammatory signaling cascades.[1] However, like most xenobiotics, apremilast undergoes extensive metabolism, yielding a spectrum of metabolites. This guide provides a detailed technical examination of O-Demethyl apremilast, a primary metabolite, to elucidate its synthesis, pharmacokinetic profile, pharmacodynamic activity, and ultimate contribution—or lack thereof—to the therapeutic action of its parent compound. Understanding the pharmacological profile of major metabolites is not merely an academic exercise; it is a cornerstone of drug development, essential for predicting drug-drug interactions, understanding variability in patient response, and ensuring that the observed clinical activity is correctly attributed to the parent drug.

Section 1: Metabolic Fate and Bioactivation Pathway

Apremilast is subject to extensive metabolic transformation following oral administration. These processes are designed to increase the water solubility of the compound, thereby facilitating its excretion. The metabolic clearance of apremilast is the primary route of its elimination.[2]

The biotransformation of apremilast occurs through multiple pathways, principally:

-

Oxidative Metabolism: Primarily mediated by the cytochrome P450 (CYP) enzyme system, with CYP3A4 being the major contributor and minor pathways involving CYP1A2 and CYP2A6.[3][4]

-

Hydrolysis: Non-enzymatic and potentially enzymatic cleavage of the molecule.[5]

-

Conjugation: Subsequent modification of metabolites, most notably glucuronidation.[3]

O-Demethyl apremilast (designated as metabolite M3 in some studies) is a direct product of the first phase of this process—specifically, the CYP-mediated O-demethylation of the methoxy group on the phenyl ring.[3][6] This initial transformation is a critical step that precedes further metabolism. O-Demethyl apremilast is itself a substrate for Phase II metabolism, where it is conjugated with glucuronic acid to form O-desmethyl apremilast glucuronide (M12) .[7] This glucuronide conjugate is the predominant circulating metabolite found in human plasma.[2][6]

Caption: Metabolic conversion of Apremilast to its primary metabolites.

Section 2: Comparative Pharmacokinetics

Following a single oral dose of radiolabeled apremilast, approximately 45% of the circulating radioactivity in plasma is attributable to the unchanged parent drug, while 39% corresponds to the M12 metabolite.[2] This underscores the significance of the O-demethylation pathway. O-Demethyl apremilast (M3) itself is not a major circulating component but is a key intermediate and has been detected as one of the more abundant metabolites in feces, accounting for approximately 5% of an administered dose.[6]

The pharmacokinetic parameters of the metabolites differ notably from the parent compound. Metabolites generally exhibit a later time to maximum concentration (Tmax) and a longer elimination half-life (t½) compared to apremilast, indicating slower formation and clearance rates.[6]

| Parameter | Apremilast (Parent Drug) | O-Demethyl Apremilast (M3) | O-Desmethyl Apremilast Glucuronide (M12) |

| Relative Plasma Exposure | ~45% of circulating radioactivity | Low; detected in feces (5% of dose)[6] | ~39% of circulating radioactivity |

| Tmax (Median Time to Peak) | ~1.5 - 2.5 hours[4] | N/A (not a major circulating species) | 1 - 5 hours[6] |

| Elimination Half-life (t½) | ~6 - 9 hours[4] | N/A (not a major circulating species) | 11 - 16 hours[6] |

| Pharmacological Activity | Active PDE4 Inhibitor[8] | Substantially less active | Inactive[7] |

Table 1: Comparative Pharmacokinetic and Activity Profile.

Section 3: Pharmacodynamics and In Vitro Activity

The therapeutic effect of apremilast is derived from its inhibition of PDE4, an enzyme that degrades cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, apremilast increases intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA), which in turn modulates the transcription of various pro-inflammatory and anti-inflammatory cytokines. The net effect is a downregulation of key pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-23 (IL-23), and IL-17, and an upregulation of the anti-inflammatory cytokine IL-10.[9]

Caption: Workflow for determining PDE4 inhibitory activity.

Methodology:

-

Enzyme Preparation:

-

Culture U937 human monocytic cells and harvest.

-

Lyse the cells and isolate the PDE4 enzyme using established biochemical techniques such as column chromatography. [10]2. Compound Preparation:

-

Prepare a stock solution of O-Demethyl apremilast in 100% DMSO.

-

Perform serial dilutions to create a range of concentrations (e.g., 10-point curve).

-

Prepare identical dilution curves for apremilast (positive control) and a vehicle control (DMSO only).

-

-

Assay Procedure (in 384-well plate format):

-

Add assay buffer to all wells.

-

Add the diluted compounds or controls to the respective wells.

-

Add the diluted PDE4 enzyme solution to all wells except for a "no enzyme" control.

-

Pre-incubate the plate for 15 minutes at room temperature to allow for compound-enzyme interaction. [11] * Initiate the enzymatic reaction by adding the cAMP substrate to all wells.

-

Incubate at 37°C for a fixed duration (e.g., 60 minutes). [11]4. Detection and Analysis:

-

Terminate the reaction.

-

Measure the amount of remaining cAMP or the product (AMP) using a suitable detection method (e.g., fluorescence polarization, HTRF, or luminescence-based kits). [11][12] * Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value. [5]

-

Protocol 2: TNF-α Release Assay in Human PBMCs

This cell-based functional assay measures the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α from primary human immune cells. Its self-validating system includes unstimulated cells (negative control), LPS-stimulated cells (positive control for cytokine release), and a known inhibitor (apremilast).

Methodology:

-

PBMC Isolation:

-

Obtain whole blood from healthy human donors.

-

Dilute the blood with PBS.

-

Isolate Peripheral Blood Mononuclear Cells (PBMCs) by density gradient centrifugation over Ficoll-Paque. [13][14] * Wash the isolated PBMCs and resuspend them in complete cell culture medium (e.g., RPMI 1640 + 10% FBS). [15]2. Cell Plating and Treatment:

-

Plate the PBMCs in a 96-well culture plate at a predetermined optimal density (e.g., 2 x 10^5 cells/well). [13][16] * Prepare serial dilutions of O-Demethyl apremilast, apremilast, and vehicle control.

-

Add the diluted compounds to the cells and pre-incubate for 1 hour at 37°C in a 5% CO₂ incubator. [11]3. Stimulation:

-

Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 10-100 ng/mL to all wells except the unstimulated negative control. [11][14] * Incubate the plate for 4-24 hours (time-course may be optimized) at 37°C in a 5% CO₂ incubator. [14][16]4. TNF-α Quantification:

-

Centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Quantify the concentration of TNF-α in the supernatant using a validated method such as an Enzyme-Linked Immunosorbent Assay (ELISA) kit. [16]5. Data Analysis:

-